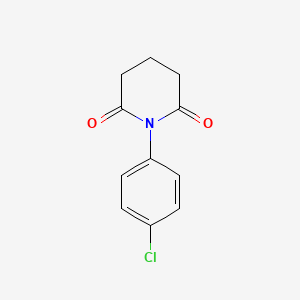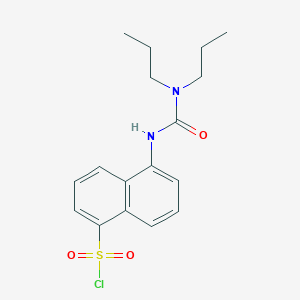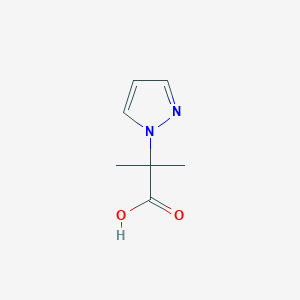
2-chloro-N-(2,4,5-trifluorophenyl)acetamide
説明
2-chloro-N-(2,4,5-trifluorophenyl)acetamide is a chemical compound with the molecular formula C8H5ClF3NO . It has a molecular weight of 223.58 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(2,4,5-trifluorophenyl)acetamide is1S/C8H5ClF3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
2-chloro-N-(2,4,5-trifluorophenyl)acetamide is a solid compound . It has a melting point range of 111.5 - 112.5°C .科学的研究の応用
Crystal Structure Analysis
Molecular Orientation and Intermolecular Interactions
Studies have shown that in compounds similar to 2-chloro-N-(2,4,5-trifluorophenyl)acetamide, different aromatic rings demonstrate specific orientations and angles, influencing the crystal structure through various intermolecular interactions such as hydrogen bonding (Saravanan et al., 2016). These structural details are essential in understanding the physical properties and potential applications of these compounds.
X-Ray Crystallography and Solvatochromic Effects
The crystal structure of similar compounds provides insights into intramolecular hydrogen bonding and intermolecular interactions. These substances exhibit solvatochromic effects, changing color based on the solvent's polarity, which could be crucial for developing sensitive chemical sensors or molecular switches (Jansukra et al., 2021).
Potential Pesticide Applications
- Derivatives as Pesticides: Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a class to which 2-chloro-N-(2,4,5-trifluorophenyl)acetamide belongs, have been characterized and identified as potential pesticides. This indicates possible applications in agriculture for pest control (Olszewska et al., 2008).
Non-Linear Optical Properties
- Hyperpolarizabilities and NLO Properties: The study of N-[2,4,5-Trichlorophenyl] acetamide, a related compound, in terms of its hyperpolarizabilities and non-linear optical (NLO) properties, provides insights into the potential use of such compounds in optical materials and photonic devices. These characteristics are crucial for applications in telecommunications and laser technology (Jotani & Baldaniya, 2013).
Antiviral and Antiapoptotic Effects
- Therapeutic Applications in Viral Infections: Analogous compounds have shown significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applicationsin treating viral infections like Japanese encephalitis. This points towards its possible use in developing antiviral drugs (Ghosh et al., 2008).
Quantum Mechanical and Spectroscopic Studies
- Molecular Structure and Properties Analysis: Quantum chemical calculations and spectroscopic studies on similar compounds help understand their conformation, electronic properties, and interactions. This knowledge is vital for designing new molecules with desired properties for various applications, including pharmaceuticals and materials science (Choudhary et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-chloro-N-(2,4,5-trifluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSXDUFJXGAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246758 | |
| Record name | Acetamide, 2-chloro-N-(2,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4,5-trifluorophenyl)acetamide | |
CAS RN |
885267-45-8 | |
| Record name | Acetamide, 2-chloro-N-(2,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(2,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylic acid](/img/structure/B1635815.png)





![Methyl 2-(2-methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1635855.png)
![4-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1635858.png)

![methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate](/img/structure/B1635866.png)


![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B1635876.png)
